3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline
Overview
Description
3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline is a complex organic compound with a unique structure that combines a quinoline core with a dichlorobenzoyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis. Once the quinoline core is prepared, it undergoes further functionalization to introduce the dichlorobenzoyl and methylsulfanyl groups.
One common synthetic route involves the reaction of 3,4-dichlorobenzoyl chloride with a suitable quinoline derivative in the presence of a base, such as triethylamine, to form the dichlorobenzoyl-substituted quinoline. This intermediate is then reacted with a methylsulfanyl reagent, such as methylthiol, under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dichlorobenzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base like triethylamine
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Benzyl-substituted quinoline
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)quinoline: Lacks the dichlorobenzoyl group, making it less complex and potentially less active in certain applications.
3-(Benzoyloxy)quinoline: Contains a benzoyl group instead of a dichlorobenzoyl group, which may result in different chemical and biological properties.
3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)quinoline: Similar structure but lacks the methylsulfanyl group, which may affect its reactivity and applications.
Uniqueness
3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline is unique due to the presence of both the dichlorobenzoyl and methylsulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(E)-(2-methylsulfanylquinolin-3-yl)methylideneamino] 3,4-dichlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O2S/c1-25-17-13(8-11-4-2-3-5-16(11)22-17)10-21-24-18(23)12-6-7-14(19)15(20)9-12/h2-10H,1H3/b21-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSERMDBDNSRTLB-UFFVCSGVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1C=NOC(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=CC=CC=C2C=C1/C=N/OC(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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